molecular formula C13H8ClN3O B13070075 3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B13070075
M. Wt: 257.67 g/mol
InChI Key: FOBWKDPOEQRMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7400,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7400,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional ketone or carboxyl groups, while substitution reactions can introduce various functional groups in place of the chloromethyl group .

Scientific Research Applications

11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile apart from similar compounds is its specific tricyclic structure and the presence of both chloromethyl and oxo groups.

Properties

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

3-(chloromethyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C13H8ClN3O/c14-6-8-5-12(18)17-11-4-2-1-3-10(11)16-13(17)9(8)7-15/h1-5,16H,6H2

InChI Key

FOBWKDPOEQRMKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C(=CC(=O)N23)CCl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.